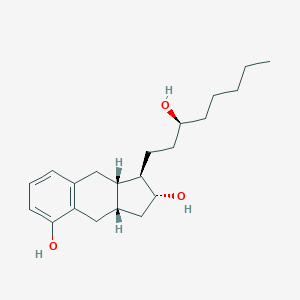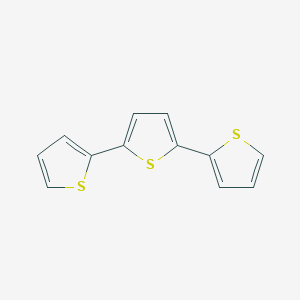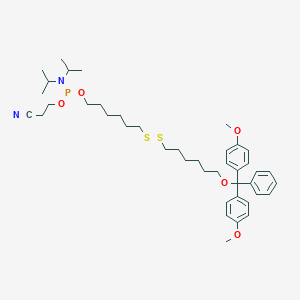
Thiol-Modifier C6 S-S
Übersicht
Beschreibung
Thiol-Modifier C6 S-S is a disulfide-containing modifier designed to functionalize oligonucleotides with a reactive thiol (sulfhydryl) group at either the 5’- or 3’-end, or internally. This compound is widely used in the field of molecular biology and biochemistry for its ability to introduce thiol groups into oligonucleotides, facilitating various biochemical applications .
Wissenschaftliche Forschungsanwendungen
Thiol-Modifier C6 S-S has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Thiol-Modifier C6 S-S, also known as 3-[6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, is primarily used to functionalize oligonucleotides . It introduces a reactive thiol (sulfhydryl) group at the 5’- or 3’-end, or an internal disulfide linkage . The primary targets of this compound are the oligonucleotides that it modifies .
Mode of Action
The compound is incorporated into the oligonucleotide as a disulfide during synthesis to protect the thiol group from undesired side reactions . After synthesis, the disulfide bond can be reduced with TCEP or dithiothreitol (DTT) to generate the fully active thiolated oligo . This results in two reactive sulfhydryl groups .
Biochemical Pathways
The thiolated oligonucleotides can be labeled with thiol-reactive dye or maleimides for use as hybridization or PCR-based detection probes . They can also be conjugated to enzymes, through bifunctional linkers . This modification can effectively serve as a spacer between two oligos, with a disulfide linkage in the middle .
Result of Action
The result of the action of this compound is the production of thiolated oligonucleotides. These modified oligonucleotides can be used in a variety of applications, including as hybridization or PCR-based detection probes . They can also be conjugated to enzymes, through bifunctional linkers .
Action Environment
The action of this compound is influenced by the conditions of the oligonucleotide synthesis process. The reduction of the disulfide bond to generate the fully active thiolated oligo is performed by the end user in their own laboratory . The efficiency of this reduction and the subsequent conjugation of the thiolated oligo can be influenced by factors such as the concentration of the reducing agent and the pH of the solution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound is typically prepared by reacting 1-O-Dimethoxytrityl-hexyl-disulfide with (2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite . The reaction conditions involve standard coupling times and the use of 0.02 M iodine for oxidation. Deprotection is achieved by cleaving the disulfide bond at room temperature using 100 mM dithiothreitol (DTT) at pH 8.3 - 8.5 .
Industrial Production Methods: In industrial settings, the production of Thiol-Modifier C6 S-S follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure high yield and purity. The compound is typically supplied in its oxidized form and requires reduction before use .
Analyse Chemischer Reaktionen
Types of Reactions: Thiol-Modifier C6 S-S undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form a stable linkage.
Substitution: The thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Iodine (0.02 M) is commonly used for oxidation reactions.
Reduction: DTT (100 mM) or TCEP are used for reducing the disulfide bond.
Major Products:
Oxidized Form: The compound remains as a disulfide linkage.
Reduced Form: The compound generates free thiol groups, which can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
5’-Thiol-Modifier C6-CE Phosphoramidite: Another thiol modifier used for similar applications but requires silver nitrate oxidation for deprotection.
3’-Thiol-Modifier C3 S-S CPG: Used for introducing thiol groups at the 3’-end of oligonucleotides.
Uniqueness: Thiol-Modifier C6 S-S is unique due to its ability to introduce thiol groups at multiple positions (5’, 3’, or internal) within oligonucleotides. This versatility makes it a valuable tool in various biochemical and industrial applications .
Eigenschaften
IUPAC Name |
3-[6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H61N2O5PS2/c1-35(2)44(36(3)4)50(49-32-18-29-43)48-31-15-8-10-17-34-52-51-33-16-9-7-14-30-47-42(37-19-12-11-13-20-37,38-21-25-40(45-5)26-22-38)39-23-27-41(46-6)28-24-39/h11-13,19-28,35-36H,7-10,14-18,30-34H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEONRKLBSGQZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCCSSCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H61N2O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


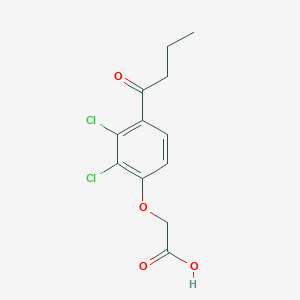
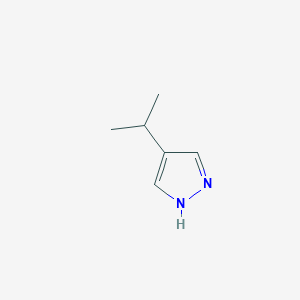
![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)
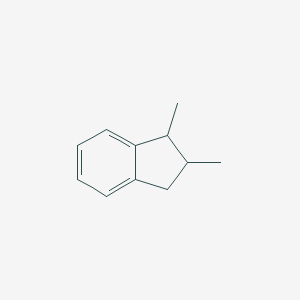
![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B106985.png)


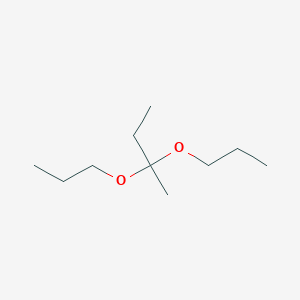
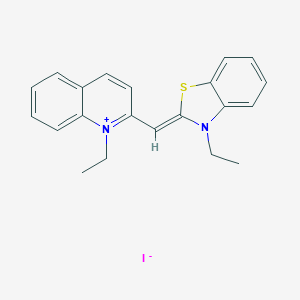
![Benzo[d]isothiazole-3-carboxamide](/img/structure/B107003.png)
